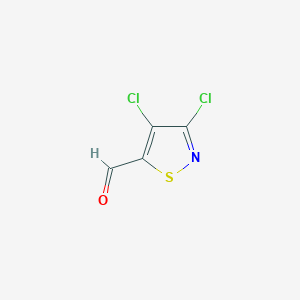

3,4-Dichloroisothiazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGARLICWYWEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NS1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161865-89-9 | |

| Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,4-Dichloroisothiazole-5-carbaldehyde vs. 3,4-Dichloroisothiazole-5-carboxylic Acid

The following technical guide is structured to serve as a definitive reference for researchers utilizing 3,4-dichloroisothiazole scaffolds in medicinal and agrochemical chemistry.

Core Competency: Heterocyclic Building Block Utilization in Drug & Agrochemical Design

Executive Summary

The 3,4-dichloroisothiazole moiety is a privileged pharmacophore, particularly valued for its metabolic stability and lipophilicity. The chlorine atoms at positions 3 and 4 block metabolic oxidation, forcing biotransformation to occur at the functionalized 5-position or on the pendant chain.

This guide contrasts the two primary 5-substituted derivatives:

-

The Acid (3,4-Dichloroisothiazole-5-carboxylic acid): The industrial workhorse. It is the key intermediate for the commercial plant activator Isotianil and a robust precursor for amide-based libraries.

-

The Aldehyde (3,4-Dichloroisothiazole-5-carbaldehyde): The divergent scaffold. It offers higher reactivity for C-C bond formation (Wittig/Horner-Wadsworth-Emmons) and reductive aminations, essential for fragment-based drug discovery (FBDD).

Molecular Profile & Physicochemical Comparison

The electronic environment of the isothiazole ring is significantly electron-deficient due to the electronegative nitrogen and sulfur atoms, an effect amplified by the two chlorine substituents.

| Feature | 3,4-Dichloroisothiazole-5-carboxylic acid | 3,4-Dichloroisothiazole-5-carbaldehyde |

| CAS Number | 18480-53-0 | 13478-59-6 (Generic/Related)* |

| Molecular Weight | 198.03 g/mol | ~182.03 g/mol |

| Physical State | White to pale yellow crystalline solid | Solid or viscous oil (purity dependent) |

| Electronic Character | High acidity (pKa < 4.0 est.) due to ring electron withdrawal. | Highly electrophilic carbonyl; prone to hydration. |

| Solubility | Soluble in DMSO, MeOH, dilute base. Poor in non-polar solvents. | Soluble in DCM, THF, EtOAc. |

| Primary Utility | Amide/Ester coupling; Decarboxylative cross-coupling. | Reductive amination; Olefination; Heterocycle formation. |

| Stability | High. Resistant to ambient oxidation. | Moderate. Store under inert atmosphere (Ar/N2) at 4°C. |

*Note: CAS numbers for aldehydes in this specific series can vary by salt form or hydration state. 18480-53-0 is the definitive commercial CAS for the acid.

Synthetic Architectures & Interconversion

The synthesis of both compounds typically diverges from a common "Nitrile Hub" (3,4-dichloro-5-cyanoisothiazole), derived from carbon disulfide and cyanide sources.

Pathway Visualization

The following diagram illustrates the industrial and laboratory routes connecting these derivatives.

Figure 1: Divergent synthesis from the nitrile intermediate. The acid is accessed via hydrolysis, while the aldehyde requires controlled reduction.

Critical Synthetic Notes

-

The Acid Route: The hydrolysis of the nitrile is thermodynamically driven and high-yielding. Industrial protocols utilize NaOH in methanol, followed by acidification to precipitate the pure acid [1].

-

The Aldehyde Route: Direct reduction of the nitrile with DIBAL-H is the most direct path but requires strict cryogenic conditions to prevent over-reduction to the amine. Alternatively, the acid can be converted to the Weinreb amide and reduced with LiAlH4, a milder method for late-stage functionalization.

Reactivity Profiling: When to Use Which?

The Acid: Robust Coupling

The carboxylic acid is the preferred starting material for Isotianil analogs.

-

Mechanism: The electron-deficient ring makes the carbonyl carbon of the acid chloride highly electrophilic.

-

Challenge: The low pKa means the carboxylate anion is very stable. Activation requires potent reagents (Oxalyl chloride/DMF or HATU). Carbodiimides (EDC/DCC) often react sluggishly without additives like HOBt/HOAt.

The Aldehyde: The "Warhead" Installer

The aldehyde is preferred when introducing non-carbonyl linkers.

-

Reductive Amination: Due to the electron-withdrawing chlorines, the intermediate imine formed during reductive amination is highly reactive, facilitating rapid reduction.

-

C-H Activation: The aldehyde proton is distinct in NMR (~10 ppm). This group is excellent for Wittig reactions to install vinyl linkers, often seen in "Strobilurin-isothiazole" hybrids [2].

Case Study: Isotianil & Agrochemical Design

Isotianil (Bayer/Sumitomo) is the premier example of this scaffold's utility. It acts as a plant defense activator (inducing Systemic Acquired Resistance).[1][2]

-

Structure: 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.[3]

-

Design Logic: The 3,4-dichloro motif provides the lipophilicity required to penetrate the plant cuticle, while the amide bond links it to the cyanophenyl "warhead."

-

Why the Acid was used: The synthesis requires a stable amide bond. The acid chloride route (from the carboxylic acid) allows for scalable coupling with anthranilamide derivatives [3].

Figure 2: The industrial assembly of Isotianil utilizing the acid scaffold.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid

Adapted from Patent EP1848053 and optimized for laboratory scale [1, 4].

Reagents:

-

3,4-Dichloro-5-cyanoisothiazole (10.0 g, 55.8 mmol)

-

Sodium Hydroxide (4.5 g, 112 mmol)

-

Methanol (50 mL) / Water (10 mL)

Methodology:

-

Dissolution: Charge a 250 mL round-bottom flask with the nitrile and methanol.

-

Saponification: Add the NaOH (dissolved in water) dropwise. The reaction is exothermic.[4]

-

Reflux: Heat the mixture to 60°C (reflux) for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The nitrile spot (Rf ~0.6) should disappear.

-

Workup: Evaporate the methanol under reduced pressure. Dilute the residue with water (50 mL).

-

Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly acidify with conc. HCl to pH ~1–2. A thick white precipitate will form.

-

Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

-

Yield: Expect 9.5–10.5 g (85–95%). MP: 165–168°C.

Protocol B: Amide Coupling (Acid Chloride Method)

Standard procedure for derivatizing the Acid.

Methodology:

-

Suspend the Acid (1.0 equiv) in anhydrous DCM.

-

Add Oxalyl Chloride (1.2 equiv) dropwise, followed by 1 drop of DMF (catalyst). Gas evolution (CO/CO2) will occur.

-

Stir at RT for 2 hours until the solution becomes clear (formation of acid chloride).

-

Concentrate in vacuo to remove excess oxalyl chloride.

-

Redissolve in DCM and add the Amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C.

-

Stir at RT overnight. Wash with 1N HCl and Brine.

References

-

Bayer AG. (2005). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.[4][5][6][7][8][9] Patent DE102005031348B4. Link

-

Wang, J., et al. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Bayer CropScience. (2018). Process for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.[3] WO2018228984A1. Link

-

ChemicalBook. (2025). 3,4-Dichloroisothiazole-5-carboxylic acid Properties and Synthesis.Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 5. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 6. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 7. isothiazole.com [isothiazole.com]

- 8. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

Stability of 3,4-Dichloroisothiazole-5-carbaldehyde Under Ambient Conditions: An In-depth Technical Guide

Introduction

3,4-Dichloroisothiazole-5-carbaldehyde is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of various biologically active molecules and materials. The inherent reactivity of the aldehyde functional group, coupled with the unique electronic properties of the dichloroisothiazole ring, necessitates a thorough understanding of its stability under typical storage and handling conditions. This guide provides a comprehensive technical overview of the stability of 3,4-Dichloroisothiazole-5-carbaldehyde, offering insights into its potential degradation pathways and outlining robust analytical methodologies for its assessment. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, enabling them to ensure the integrity and quality of this critical building block.

While direct stability studies on 3,4-Dichloroisothiazole-5-carbaldehyde are not extensively available in public literature, this guide synthesizes information from studies on structurally related compounds, including other isothiazole derivatives and aromatic aldehydes, to provide a predictive and scientifically grounded assessment.

Physicochemical Properties and Inherent Stability

The stability of 3,4-Dichloroisothiazole-5-carbaldehyde is intrinsically linked to its molecular structure. The isothiazole ring is an aromatic system, which generally imparts a degree of stability.[1][2][3] Furthermore, the presence of two electron-withdrawing chlorine atoms at the 3 and 4 positions is expected to enhance the stability of the heterocyclic ring. Aromatic aldehydes bearing electron-withdrawing substituents have been shown to exhibit greater stability compared to their unsubstituted counterparts.[4]

However, the aldehyde functional group at the 5-position is a primary site of potential reactivity and degradation. Aldehydes are known to be susceptible to oxidation, reduction, and nucleophilic attack. Therefore, the overall stability of the molecule represents a balance between the robust dichloroisothiazole core and the reactive aldehyde moiety.

Potential Degradation Pathways Under Ambient Conditions

Forced degradation studies are essential for identifying potential degradation products and pathways.[5][6][7][8] Based on the chemical nature of 3,4-Dichloroisothiazole-5-carbaldehyde and data from related compounds, the following degradation pathways are plausible under ambient conditions.

Hydrolytic Degradation

Hydrolysis is a significant potential degradation pathway, particularly in the presence of moisture. The stability of the isothiazole ring can be compromised under certain pH conditions. Studies on other isothiazolone biocides have demonstrated that degradation is more rapid in alkaline solutions compared to acidic media.[9][10]

A key hydrolysis product of a novel 3,4-dichloroisothiazole-based fungicide was identified as 3,4-dichloroisothiazole-5-carboxylic acid .[11][12] This suggests a likely hydrolytic pathway for 3,4-Dichloroisothiazole-5-carbaldehyde involves the oxidation of the aldehyde group to a carboxylic acid. The presence of water could facilitate this transformation, potentially catalyzed by light or trace metal impurities.

The proposed hydrolytic degradation pathway is illustrated below:

Caption: Proposed hydrolytic degradation of 3,4-Dichloroisothiazole-5-carbaldehyde.

Oxidative Degradation

The aldehyde group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The primary oxidative degradation product is expected to be 3,4-dichloroisothiazole-5-carboxylic acid. Further oxidation could potentially lead to ring-opening products, although this would likely require more forcing conditions.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions. Aromatic aldehydes are known to be susceptible to photodegradation.[4] For thiazole-containing compounds, photodegradation can proceed via complex mechanisms, including reaction with singlet oxygen.[13] While specific data for 3,4-Dichloroisothiazole-5-carbaldehyde is unavailable, it is prudent to assume photosensitivity and to protect the compound from light.

Thermal Degradation

While the dichloroisothiazole ring is expected to be thermally stable to a certain degree, prolonged exposure to elevated temperatures can accelerate other degradation pathways, such as oxidation. Aromatic aldehydes can undergo thermal decomposition, although this typically requires temperatures significantly above ambient.[14][15] For practical purposes, storage at controlled room temperature or below is recommended to minimize thermally induced degradation.

Recommended Storage and Handling

To maintain the integrity of 3,4-Dichloroisothiazole-5-carbaldehyde, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of all potential degradation reactions, including oxidation and hydrolysis. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the aldehyde group. |

| Moisture | Protect from moisture and humidity. | To prevent hydrolysis. |

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying 3,4-Dichloroisothiazole-5-carbaldehyde and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice.

Experimental Protocol: Stability-Indicating UHPLC-MS/MS Method

This protocol is based on methodologies developed for related 3,4-dichloroisothiazole compounds and is expected to be suitable for the stability assessment of 3,4-Dichloroisothiazole-5-carbaldehyde.[11][12]

1. Instrumentation:

-

UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

2. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve the parent compound from its potential degradation products (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be evaluated.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for 3,4-Dichloroisothiazole-5-carbaldehyde and its primary expected degradation product, 3,4-dichloroisothiazole-5-carboxylic acid.

4. Forced Degradation Study Design: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[5][6][8][16]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid-state at 80 °C for 48 hours.

-

Photodegradation: Expose the solid and a solution to UV light (e.g., 254 nm) and visible light.

Caption: Workflow for a stability-indicating UHPLC-MS/MS method.

Drug-Excipient Compatibility

For pharmaceutical development, understanding the compatibility of 3,4-Dichloroisothiazole-5-carbaldehyde with common excipients is critical.[17][18][19] The aldehyde group is susceptible to reaction with nucleophilic excipients, particularly those containing primary or secondary amine groups (e.g., certain amino acids, polymers with amine functionalities). Such interactions can lead to the formation of imines or other adducts, impacting the stability and bioavailability of the active pharmaceutical ingredient (API).

Isothermal microcalorimetry and differential scanning calorimetry (DSC), in conjunction with HPLC analysis of stressed binary mixtures, are powerful tools for assessing drug-excipient compatibility.[18]

Conclusion

While 3,4-Dichloroisothiazole-5-carbaldehyde benefits from the stabilizing influence of its dichloroisothiazole core, its aldehyde functionality presents inherent stability challenges. Under ambient conditions, the primary degradation pathways are anticipated to be hydrolysis and oxidation, both leading to the formation of 3,4-dichloroisothiazole-5-carboxylic acid. The compound is also likely to be sensitive to light.

Strict adherence to recommended storage and handling procedures, including protection from light, moisture, and oxygen, is paramount to preserving its quality. The implementation of a validated, stability-indicating UHPLC-MS/MS method is essential for monitoring the purity and degradation of this important synthetic intermediate. Further forced degradation and drug-excipient compatibility studies are recommended to fully characterize its stability profile for specific applications.

References

-

Yuan, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(6), 1009-1016. [Link]

-

Islam, M. A., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5357-5366. [Link]

-

Yuan, Y., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. ProQuest. [Link]

-

Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(5), 289-294. [Link]

-

Barman, B. N., & Preston, H. (1992). The effects of pH on the degradation of isothiazolone biocides. Semantic Scholar. [Link]

-

Style, C. G. P., & Hinshelwood, C. N. (1939). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 173(953), 224-235. [Link]

-

Kumar, V., & Singh, R. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5069-5075. [Link]

-

Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. SciSpace. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

-

Various Authors. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Quora. [Link]

-

Alsante, K. M., et al. (2007). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology, 31(4), 60-74. [Link]

- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Grela, M. A., & Colussi, A. J. (1986). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry, 90(3), 434-438. [Link]

-

Patel, J., & Patel, K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 1-11. [Link]

-

Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 969-976. [Link]

-

Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2), 000137. [Link]

-

ResearchOnline@JCU. (n.d.). WO 2004/046140 A1. [Link]

- Google Patents. (n.d.). US3341547A - 3, 4-dichloroisothiazoles and process for making them.

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

-

Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4303. [Link]

-

Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

-

Tsubouchi, N., et al. (2006). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Biocontrol Science, 11(2), 69-73. [Link]

-

Thumma, S., & Khan, M. A. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

-

Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. [Link]

-

Chen, J., et al. (2003). Photocatalytic degradation of chlorinated ethenes. SciSpace. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. rjptonline.org [rjptonline.org]

- 6. scispace.com [scispace.com]

- 7. ajrconline.org [ajrconline.org]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - ProQuest [proquest.com]

- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 19. scispace.com [scispace.com]

Methodological & Application

Application Note: Reductive Amination Protocols for 3,4-Dichloroisothiazole-5-carbaldehyde

Part 1: Introduction & Chemical Compatibility Profile

The Scaffold

3,4-Dichloroisothiazole-5-carbaldehyde is a highly functionalized heteroaromatic building block.[1][2] The isothiazole ring serves as a bioisostere for pyridine or thiazole in drug design, often improving metabolic stability or potency.[1][2] However, the presence of the 3,4-dichloro motif and the electron-deficient nature of the isothiazole ring presents specific synthetic challenges that distinguish it from standard benzaldehyde reductive aminations.[1][2]

Critical Reactivity Factors

Before initiating any protocol, researchers must understand the three stability pillars of this specific scaffold:

-

Nucleophilic Susceptibility (SNAr Risk): The isothiazole ring is electron-poor.[1][2] The chlorine atoms (particularly at C-3 and C-4) are susceptible to nucleophilic aromatic substitution, especially under high heat or strong basic conditions.[1][2]

-

Ring Lability: While 3,4-dichloroisothiazoles are generally stable, the N-S bond can be cleaved by strong reducing agents (e.g., LiAlH4) or vigorous hydrogenation.[1][2]

-

Implication: Hydride reductions must be chemoselective for the imine over the ring.[2]

-

-

Halogen Integrity: Catalytic hydrogenation (H2, Pd/C) poses a severe risk of hydrodehalogenation (stripping the chlorine atoms).[1]

Part 2: Decision Matrix & Workflow

Use the following logic gate to select the appropriate protocol for your specific amine partner.

Figure 1: Protocol selection guide based on amine nucleophilicity.[1][2]

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and secondary aliphatic amines.[1][2] Mechanism: In situ imine formation followed by rapid, selective reduction.[1] Sodium triacetoxyborohydride (STAB) is mild enough to leave the isothiazole ring and chlorines untouched.[1][2]

Reagents:

-

3,4-Dichloroisothiazole-5-carbaldehyde (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under N2, dissolve the aldehyde in DCE (concentration ~0.1 M).

-

Imine Formation: Add the amine followed by Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0 °C (optional, but recommended for scale-up). Add STAB in one portion.[1]

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (look for M+1 of the amine; disappearance of imine intermediate).[2]

-

Quench: Quench carefully with saturated aqueous NaHCO3. Stir vigorously for 15 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][3]

Why this works: STAB is sterically crowded and electron-poor, making it selective for the iminium ion over the aldehyde.[1][2] It does not reduce the isothiazole double bonds.[1][2]

Method B: Titanium(IV) Mediated Reductive Amination

Best for: Anilines, electron-deficient amines, or sterically hindered systems where imine formation is unfavorable.[1][2]

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)[1][2]

-

Sodium Borohydride (NaBH4) (1.5 equiv) [Note: Used instead of STAB here][1]

Step-by-Step Procedure:

-

Activation: Dissolve the aldehyde and amine (1.0 equiv) in dry THF under N2.

-

Lewis Acid Addition: Add Ti(OiPr)4 dropwise.[1] Stir at RT for 6–12 hours.[1]

-

Reduction:

-

Workup (Critical): Quench with 1N NaOH or Rochelle’s Salt solution . Stir vigorously until the white titanium precipitate dissolves or becomes granular. Filter through Celite if necessary.[1]

Expert Insight: Titanium acts as both a Lewis acid (activating the carbonyl) and a water scavenger.[1][2] This is crucial for isothiazole aldehydes which can be deactivated by the electron-withdrawing nature of the ring.[1][2]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Dechlorination (M-35 peak) | Harsh reducing agent or Pd catalysis used.[1][2] | Switch to STAB (Method A).[1] Never use H2/Pd/C. |

| Ring Opening / SNAr | Amine is too basic or reaction heated too high.[1] | Add 1-2 equiv AcOH. Keep temp < 40°C. Use non-nucleophilic base (DIPEA) if neutralizing salt.[1][2] |

| Low Conversion | Equilibrium favors aldehyde (common for electron-poor rings).[1][2] | Use Method B (Titanium) to trap water.[1] Add molecular sieves (4Å). |

| Dialkylation | Primary amine is too reactive.[1] | Slow addition of the aldehyde to the amine (inverse addition).[2] Use excess amine (2-3 equiv).[1] |

Part 5: Mechanistic Pathway (STAB Reduction)[1][2]

The following diagram illustrates the chemoselective pathway, highlighting where side reactions are avoided.

Figure 2: Reaction pathway demonstrating chemoselectivity.[1][2]

Part 6: References

-

Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Isothiazole Chemistry Overview. (2023). ChemicalBook & PubChem Data on 3,4-Dichloroisothiazole derivatives.

-

Patel, S., et al. (2004).[1] "Recent Advances in the Synthesis of Isothiazoles." Arkivoc. (General reference for isothiazole ring stability).

Sources

- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 2. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Fidelity Synthesis of Schiff Bases from 3,4-Dichloroisothiazole-5-carbaldehyde

Executive Summary

This Application Note details the optimized protocol for synthesizing Schiff bases (imines) using 3,4-dichloroisothiazole-5-carbaldehyde and various primary amines. While isothiazole derivatives are potent pharmacophores in agrochemical and pharmaceutical pipelines (often exhibiting antifungal and antibacterial properties), the specific 3,4-dichloro substitution pattern introduces unique electronic constraints.[1][2]

The presence of electronegative chlorine atoms at positions 3 and 4 significantly decreases electron density within the heteroaromatic ring.[1][2] This activates the C5-formyl group for nucleophilic attack but simultaneously renders the ring susceptible to nucleophilic aromatic substitution (

Scientific Foundation & Mechanistic Insight[2][3]

Electronic Environment

The 3,4-dichloroisothiazole moiety functions as a strong electron-withdrawing group (EWG).[1]

-

Activation: The inductive effect (-I) of the chlorines enhances the electrophilicity of the carbonyl carbon at C5, theoretically accelerating the initial nucleophilic attack by the amine.[3][1][2]

-

Risk Factor: The same electron deficiency makes the C-Cl bonds (particularly at C3) and the S-N bond vulnerable to attack by unhindered, highly basic amines.[1][2]

-

Solution: The reaction requires acid catalysis (pH 4–5) to activate the carbonyl oxygen, allowing the amine to attack as a neutral nucleophile rather than requiring a strong base or anionic intermediate.[3][1][2]

Reaction Pathway

The condensation follows a classic addition-elimination mechanism:

-

Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.[1][2]

-

Proton Transfer & Dehydration: Acid-catalyzed elimination of water yields the imine.[2]

Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical "Danger Zone" where side reactions occur if conditions are unregulated.[3][1][2]

Figure 1: Reaction pathway highlighting the target imine formation versus competing degradation pathways driven by the electron-deficient ring.[3][1]

Experimental Protocols

Materials & Reagents[2][3][4][5][6]

-

Precursor: 3,4-Dichloroisothiazole-5-carbaldehyde (Purity >97%).[1]

-

Solvents: Ethanol (Abs.), Methanol (HPLC Grade), or Toluene (for azeotropic methods).[3][1][2]

-

Drying Agent: Anhydrous

or Molecular Sieves (3Å).[3][1][2]

Method A: Standard Ethanol Reflux (General Purpose)

Best for: Aromatic amines (anilines) and reactive alkyl amines.[3][1][2]

-

Preparation: Dissolve 1.0 mmol of 3,4-dichloroisothiazole-5-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol (1.0 equiv) of the primary amine.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 78°C for 3–6 hours .

-

Workup:

Method B: Azeotropic Dehydration (Stubborn Amines)

Best for: Sterically hindered amines or electron-deficient anilines (e.g., nitroanilines) where equilibrium favors the aldehyde.[3][1][2]

-

Setup: Equip a 50 mL flask with a Dean-Stark trap and reflux condenser.

-

Solvent System: Dissolve 2.0 mmol of aldehyde and 2.2 mmol of amine in 25 mL Toluene .

-

Catalysis: Add 0.1 mmol (5 mol%)

-Toluenesulfonic acid (p-TSA). -

Reaction: Reflux at 110°C until water collection in the trap ceases (typically 4–8 hours).

-

Workup:

Optimization & Decision Workflow

Use the following logic gate to determine the optimal synthetic route and troubleshoot low yields.

Figure 2: Decision tree for solvent and catalyst selection based on amine nucleophilicity.

Characterization Standards

To validate the integrity of the Schiff base and ensure the isothiazole ring remained intact, the following spectral signals must be confirmed.

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Aldehyde Proton | Absent (Disappearance of singlet at | Confirms consumption of starting material. |

| 1H NMR | Imine Proton (-CH=N-) | Present (Singlet at | Confirms formation of Schiff base linkage.[2] |

| IR | C=O Stretch | Absent (~1680–1700 cm⁻¹) | Confirms loss of carbonyl.[3][1][2] |

| IR | C=N Stretch | Present (Sharp band at 1610–1640 cm⁻¹) | Diagnostic for azomethine bond.[3][1][2] |

| MS (ESI) | Molecular Ion | Must match calculated mass.[3][1][2] | |

| 1H NMR | Ring Stability | No new signals in alkene region | Confirms isothiazole ring did not open.[1][2] |

References

-

Schiff Base Synthesis (General Isothiazole Context): Abdulghani, S. S., & Rasheed, M. K. (2023).[3][1][2] Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.[3][1][2][8] Samarra Journal of Pure and Applied Science, 5(2), 1-14.[3][1][2] [Link]

-

Reactivity of Halogenated Isothiazoles: Thieme Chemistry. (2002).[3][1][2] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. (Specifically Section 11.15.3 on Nucleophilic Substitution of 5-halogenated isothiazoles).[1][2][9] [Link][3][1][2]

-

Biological Relevance of Thiazole/Isothiazole Schiff Bases: Hassan, A. S., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. BMC Chemistry, 15, Article number: 66.[3][1][2] [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. sjpas.com [sjpas.com]

- 3. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]

- 4. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. isothiazole.com [isothiazole.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

procedure for reducing 3,4-Dichloroisothiazole-5-carbaldehyde to alcohol

Application Note: Selective Reduction of 3,4-Dichloroisothiazole-5-carbaldehyde to 3,4-Dichloroisothiazole-5-methanol

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 3,4-Dichloroisothiazole-5-carbaldehyde to its corresponding primary alcohol, 3,4-Dichloroisothiazole-5-methanol .

The primary challenge in this transformation is preserving the halogenated heterocyclic core. The 3,4-dichloroisothiazole ring is electron-deficient, making the chlorine atoms—particularly at the C3 and C4 positions—susceptible to nucleophilic attack or reductive dehalogenation if aggressive reducing agents (e.g., Lithium Aluminum Hydride,

This protocol utilizes Sodium Borohydride (

Chemical Context & Retrosynthesis

Substrate Analysis

-

Target: 3,4-Dichloroisothiazole-5-methanol (Primary Alcohol).

-

Precursor: 3,4-Dichloroisothiazole-5-carbaldehyde.

-

Structural Risks:

-

C-Cl Bonds: Potential for hydrogenolysis or

displacement. -

N-S Bond: Susceptible to cleavage under strong reducing conditions (e.g., Raney Ni).

-

Reaction Mechanism

The reaction proceeds via nucleophilic addition of the borohydride anion (

Figure 1: Mechanistic pathway for the borohydride reduction of the isothiazole aldehyde.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Reagent | Sodium Borohydride ( | Chemoselectivity: Reduces aldehyde without affecting C-Cl or N-S bonds. |

| Stoichiometry | 0.5 – 1.0 molar equivalents | Theoretically, 0.25 eq is sufficient ( |

| Solvent | Methanol (Anhydrous preferred) | Optimal solubility for isothiazoles; facilitates protonation of the intermediate. |

| Temperature | Start at | |

| Quench | Acetone or Dilute HCl | Acetone consumes unreacted hydride; Acid neutralizes alkoxides. |

Detailed Experimental Protocol

Safety Warning: 3,4-Dichloroisothiazole derivatives are potent skin sensitizers and potential eye irritants.[2] All operations must be performed in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Materials

-

3,4-Dichloroisothiazole-5-carbaldehyde (10.0 mmol, ~1.82 g)

-

Sodium Borohydride (

) (Granular, 98%) -

Methanol (ACS Grade)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Saturated Ammonium Chloride (

) solution -

Magnesium Sulfate (

)

Step-by-Step Procedure

-

Preparation of Substrate Solution:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,4-Dichloroisothiazole-5-carbaldehyde (1.82 g, 10 mmol) in Methanol (20 mL).

-

Note: If solubility is poor, a co-solvent of THF (5 mL) may be added.

-

-

Cooling:

-

Place the RBF in an ice-water bath and cool the solution to

. Allow to equilibrate for 10 minutes.

-

-

Reagent Addition:

-

Add

(190 mg, 5.0 mmol, 0.5 eq) portion-wise over 5 minutes. -

Observation: Mild bubbling (

gas evolution) will occur. Ensure the reaction vessel is vented (do not seal tightly).

-

-

Reaction Monitoring:

-

Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (RT).

-

Stir for 30–60 minutes.

-

TLC Check: Eluent 20% EtOAc in Hexanes. The aldehyde spot (higher

) should disappear, replaced by the alcohol spot (lower

-

-

Quenching:

-

Once complete, cool the flask back to

. -

Add Acetone (1 mL) to destroy excess borohydride (stir for 5 mins).

-

Add Saturated

(20 mL) slowly to hydrolyze the borate complex.

-

-

Workup & Isolation:

-

Remove Methanol under reduced pressure (Rotovap) to reduce volume (optional but recommended to prevent emulsion).

-

Extract the aqueous residue with DCM (

mL). -

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is typically a crystalline solid or viscous oil.

-

If necessary, purify via recrystallization (Hexanes/EtOAc) or flash chromatography (

, gradient 10%

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Analytical Validation

To confirm the identity of the product, look for the following spectral signatures:

-

NMR (

-

Disappearance: Aldehyde singlet at

ppm. -

Appearance: Methylene (

) signal as a doublet (or singlet if exchange is fast) at -

Appearance: Hydroxyl (

) proton as a broad singlet (variable,

-

-

NMR:

-

Upfield shift of the C5-attached carbon from

ppm (carbonyl) to

-

-

Mass Spectrometry (LC-MS):

-

Look for the molecular ion

. Note the characteristic isotope pattern of a dichloro-compound (9:6:1 intensity ratio for

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Incomplete Conversion | Old/Inactive | Use fresh reagent. Increase stoichiometry to 1.0 eq. |

| Side Products | Reaction too warm | Maintain |

| Low Yield | Product lost in aqueous phase | The alcohol is polar. Saturate aqueous layer with NaCl before extraction; use EtOAc instead of Hexanes. |

| Dehalogenation | Reagent too strong | Ensure |

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General principles of borohydride reductions).

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press. (Selectivity of hydride reducing agents).

-

Sigma-Aldrich. Safety Data Sheet: 3,4-Dichloroisothiazole-5-carboxylic acid derivatives. (Accessed Feb 2026).

- Patents on Isothiazole Synthesis. (General reference for the stability of the 3,4-dichloroisothiazole ring system in alkaline/nucleophilic conditions). See e.g., CN109320472B (Preparation of 3,4-dichloro-5-cyanoisothiazole).

Sources

Application Notes and Protocols for 3,4-Dichloroisothiazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide on the utilization of 3,4-Dichloroisothiazole-5-carbaldehyde as a versatile heterocyclic building block in synthetic chemistry. The isothiazole core is a recognized pharmacophore, and this particular derivative offers a unique combination of reactive sites: a formyl group amenable to classic carbonyl chemistry and two reactive chlorine atoms susceptible to nucleophilic substitution or metal-catalyzed cross-coupling. This guide moves beyond a simple recitation of steps, delving into the chemical logic behind proposed synthetic transformations. While this compound is an emerging building block with limited published data, this note provides robust, chemically sound starting protocols based on established reactivity principles of related heterocyclic systems. We will explore its preparation from its carboxylic acid precursor and its subsequent application in key bond-forming reactions, including Knoevenagel condensations, Wittig reactions, and nucleophilic aromatic substitutions.

Introduction and Strategic Considerations

The 3,4-dichloroisothiazole scaffold is a highly electron-deficient heterocyclic system. The presence of two electronegative chlorine atoms, the inherent electron-withdrawing nature of the isothiazole ring, and the additional inductive and mesomeric effects of the 5-carbaldehyde group render all positions on the ring electrophilic. This electronic profile is the key to its synthetic utility, activating both the aldehyde functionality and the C-Cl bonds for a range of chemical transformations.

Key Structural Features and Reactivity Profile:

-

Electrophilic Aldehyde (C5): The formyl group is the primary site for reactions with carbon nucleophiles, such as active methylene compounds and ylides, to enable carbon chain extension.

-

Reactive Halogens (C3 & C4): The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) and are potential handles for metal-catalyzed cross-coupling reactions. The relative reactivity of the C3 vs. C4 positions is not yet experimentally established and likely depends on the nature of the nucleophile and reaction conditions.

-

Stable Heterocyclic Core: The isothiazole ring is generally stable under a range of reaction conditions, although strong nucleophiles or harsh conditions could potentially lead to ring-opening.

Synthesis of 3,4-Dichloroisothiazole-5-carbaldehyde

Commercially, 3,4-Dichloroisothiazole-5-carbaldehyde may have limited availability. However, it can be reliably synthesized from its corresponding carboxylic acid, which is more accessible. The synthesis involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by a controlled reduction.

Synthesis Pathway Overview

The logical synthetic pathway proceeds from the stable and often more readily available 3,4-dichloroisothiazole-5-carboxylic acid. This precursor is first converted to the highly reactive acid chloride, which is then selectively reduced to the aldehyde. Over-reduction to the corresponding alcohol is a potential side reaction that must be carefully controlled.

Troubleshooting & Optimization

purification of 3,4-Dichloroisothiazole-5-carbaldehyde by recrystallization vs chromatography

This technical guide is designed for researchers and process chemists working with 3,4-Dichloroisothiazole-5-carbaldehyde (CAS 1161865-89-9) . It synthesizes field-proven purification strategies with mechanistic insights to ensure high recovery and purity.

Role: Senior Application Scientist Subject: Optimization of Purification Protocols (Recrystallization vs. Chromatography) Compound ID: 3,4-Dichloroisothiazole-5-carbaldehyde (MW: 182.03)

Executive Summary & Decision Matrix

Purifying 3,4-Dichloroisothiazole-5-carbaldehyde presents a specific challenge: balancing the removal of the over-reduced alcohol impurity (3,4-dichloroisothiazole-5-methanol) against the aldehyde's susceptibility to oxidation (to 3,4-dichloroisothiazole-5-carboxylic acid) [1, 2].

While chromatography offers superior resolution for complex crude mixtures, recrystallization is the preferred route for scale-up, provided the crude purity exceeds 85%. The following decision tree outlines the logical selection process based on your current experimental state.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a persistent co-eluting spot just below my aldehyde on TLC."

Diagnosis: This is likely the 3,4-dichloroisothiazole-5-methanol (alcohol impurity). Causality: If you synthesized the aldehyde via DIBAL-H reduction of the nitrile or ester, over-reduction is a common side reaction [3]. The alcohol is more polar than the aldehyde but often drags due to hydrogen bonding. Solution:

-

Chromatography Adjustment: Switch from a standard Hexane/Ethyl Acetate gradient to a DCM/Methanol (99:1 to 95:5) system. The chlorinated solvent interacts better with the isothiazole ring, improving separation from the alcohol.

-

Chemical Wash: If the impurity is the acid (from oxidation), a simple wash with saturated NaHCO₃ prior to chromatography will remove it as the water-soluble carboxylate.

Issue 2: "My product oils out during recrystallization instead of forming crystals."

Diagnosis: The cooling rate is too fast, or the solvent polarity is mismatched. Causality: 3,4-Dichloroisothiazole-5-carbaldehyde has a lower melting point than its acid counterpart (which melts at 175-177°C) [4]. Rapid cooling traps impurities (like the nitrile precursor) that lower the melting point further, causing an "oil-out." Solution:

-

Seeding: Retain a small amount of crude solid to use as seed crystals.

-

Solvent Switch: Move to a Heptane/Toluene system. Dissolve the crude in minimal hot Toluene (60°C), then add Heptane dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

Issue 3: "The purity drops after drying the purified solid."

Diagnosis: Aerobic oxidation to 3,4-dichloroisothiazole-5-carboxylic acid. Causality: Electron-deficient heterocyclic aldehydes are prone to autoxidation, especially when wet with solvent and exposed to air and light. Solution:

-

inert Drying: Dry the solid in a vacuum oven at <40°C under a nitrogen bleed.

-

Storage: Store under Argon at -20°C. Do not leave the solid on the benchtop overnight.

Comparative Analysis: Recrystallization vs. Chromatography

| Feature | Method A: Recrystallization | Method B: Flash Chromatography |

| Primary Utility | Final polishing of >85% pure material | Purification of complex crude mixtures |

| Target Impurity | Trace Acid, Inorganic Salts | Alcohol, Nitrile, Starting Materials |

| Yield | Moderate (60-75%) | High (80-95%) |

| Purity Achieved | Excellent (>99% possible) | Good (>97%) |

| Scalability | High (Kg scale feasible) | Low (Linear cost increase with scale) |

| Solvent Cost | Low (Mother liquor recyclable) | High (Large volumes required) |

| Time Efficiency | Slow (Requires cooling/drying time) | Fast (Immediate isolation) |

Detailed Experimental Protocols

Protocol A: Recrystallization (Recommended for Scale-Up)

Use this method if crude purity is >85% and the main impurity is the carboxylic acid.

-

Solvent System: Heptane / Ethyl Acetate (5:1 ratio).

-

Dissolution: Place 10 g of crude aldehyde in a flask. Add 20 mL of Ethyl Acetate and heat to 50°C (do not boil, as this promotes oxidation). Ensure complete dissolution.

-

Precipitation: Slowly add warm Heptane (40°C) roughly 80-100 mL until a faint, persistent cloudiness appears.

-

Crystallization: Remove heat and allow the flask to cool to room temperature over 2 hours with gentle stirring.

-

Harvest: Cool to 0-4°C in an ice bath for 1 hour. Filter the pale yellow crystals and wash with cold Heptane.

-

Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours.

Protocol B: Flash Chromatography (Recommended for R&D)

Use this method if crude purity is <85% or contains alcohol/nitrile impurities.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Loading: Dissolve crude in minimal Dichloromethane (DCM). Avoid loading with Methanol.

-

Mobile Phase Gradient:

-

0-5 mins: 100% Hexane (Equilibration)

-

5-15 mins: 0% → 10% Ethyl Acetate in Hexane

-

15-25 mins: 10% → 20% Ethyl Acetate in Hexane (Product typically elutes here)

-

25+ mins: Flush with 50% EtOAc to remove alcohol impurities.

-

-

Detection: UV at 254 nm. The aldehyde is UV active.

-

Workup: Pool fractions immediately and evaporate at <30°C to minimize thermal degradation.

References

-

ChemicalBook. (2025). 3,4-Dichloroisothiazole-5-carbaldehyde Properties and CAS 1161865-89-9.[1] Retrieved from

-

Apollo Scientific. (2025). Safety Data Sheet: 3,4-Dichloroisothiazole-5-carboxylic acid. Retrieved from

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from

-

Sigma-Aldrich. (2025). 3,4-Dichloroisothiazole-5-carboxylic acid Product Specification. Retrieved from

Sources

solving solubility issues of 3,4-Dichloroisothiazole-5-carbaldehyde in DMSO

Welcome to the technical support guide for 3,4-Dichloroisothiazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges with this compound, specifically in Dimethyl Sulfoxide (DMSO). Our goal is to provide practical, field-proven insights grounded in scientific principles to ensure the success and integrity of your experiments.

Compound Overview and Safety First

3,4-Dichloroisothiazole-5-carbaldehyde (CAS No: 1161865-89-9) is a halogenated heterocyclic compound.[1] Its structure, featuring an isothiazole ring with chlorine and aldehyde functional groups, contributes to its chemical reactivity and specific solubility profile. While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, challenges can still arise.[2][3]

Safety is paramount. Before handling, always consult the Safety Data Sheet (SDS). Isothiazole derivatives can be irritants and sensitizers.[4][5][6] Always use appropriate Personal Protective Equipment (PPE), including gloves (nitrile gloves may offer only brief protection against DMSO), safety goggles, and a lab coat, and work within a well-ventilated fume hood.[2][7]

| Property | Value | Source |

| CAS Number | 1161865-89-9 | [1] |

| Molecular Formula | C₄HCl₂NOS | [1] |

| Molecular Weight | 182.03 g/mol | [1] |

| Predicted Boiling Point | 145.6 ± 40.0 °C | [1] |

| Predicted Density | 1.690 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -3.15 ± 0.10 | [1] |

Frequently Asked Questions (FAQs)

Q1: My 3,4-Dichloroisothiazole-5-carbaldehyde isn't dissolving in DMSO at room temperature. What should I do first?

A1: Initial insolubility is a common kinetic issue. The first and simplest steps are to increase the kinetic energy of the system. We recommend the following sequence:

-

Vortexing: Vigorously mix the solution for 1-2 minutes.

-

Gentle Heating: Warm the solution in a water bath at 37°C for 10-15 minutes, followed by vortexing.[8] Many compounds that are slow to dissolve at room temperature will readily go into solution with gentle heat. Caution: Do not exceed temperatures that could lead to compound degradation or DMSO decomposition, which can be catalyzed by acids and bases and may begin at lower temperatures than its boiling point of 189°C.[2][9]

Q2: I've heated the solution, but some particulate matter remains. What is the next logical step?

A2: If gentle heating is insufficient, sonication is the next recommended technique. Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles. This process generates intense, localized energy that can break apart solute aggregates and significantly accelerate dissolution without a substantial increase in the bulk temperature of the solution.[10][11] It addresses the kinetic barriers to solubility more effectively than simple heating.[10]

Q3: My compound dissolved in DMSO, but it crashed out (precipitated) when I added it to my aqueous buffer/media. Why did this happen and how can I fix it?

A3: This is a classic solubility issue when transferring from a strong organic solvent to an aqueous system. DMSO is an excellent solubilizing agent, but your compound is likely much less soluble in water.[12] When the DMSO concentration is drastically diluted, the solution can no longer support the compound's solubility, leading to precipitation.

To mitigate this, try the following:

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. Add the stock to a smaller volume of the aqueous medium while vortexing, then add this intermediate solution to the final volume.[12]

-

Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your aqueous solution (e.g., 0.5% to 1%) can help maintain solubility. However, you must validate the tolerance of your specific assay or cell line to this DMSO concentration, as it can have biological effects.[2][13]

-

Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can help maintain solubility during the dilution process.[8][13]

Q4: Can I leave my 3,4-Dichloroisothiazole-5-carbaldehyde stock solution in DMSO at room temperature for an extended period?

A4: It is not recommended. While DMSO itself is stable at room temperature, some compounds can degrade when stored in solution.[14][15] Studies have shown that a significant percentage of compounds stored in DMSO at ambient temperatures can degrade over time.[14] For long-term storage, it is best practice to store stock solutions at -20°C or -80°C to minimize degradation and water absorption. DMSO readily absorbs atmospheric moisture, which can decrease the solubility of hydrophobic compounds.[10]

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols for overcoming significant solubility challenges. The key is to apply the minimum necessary energy and solvent modification to achieve dissolution while preserving the integrity of your compound.

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues.

Caption: A step-by-step decision tree for solubilizing challenging compounds in DMSO.

Protocol 1: Gentle Heating

Causality: This method increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces (crystal lattice energy) of the solid compound. This allows the DMSO molecules to more effectively solvate the individual compound molecules.

Methodology:

-

Add the solid 3,4-Dichloroisothiazole-5-carbaldehyde to the appropriate volume of high-purity, anhydrous DMSO in a sealed vial.

-

Place the vial in a water bath pre-heated to 37-50°C. Do not exceed 60°C without prior stability data, as higher temperatures can risk compound degradation.[10]

-

Incubate for 10-15 minute intervals.

-

After each interval, remove the vial, dry the exterior, and vortex vigorously for 30-60 seconds.

-

Visually inspect for any remaining solid particles against a bright light source.

-

Repeat steps 3-5 until the solution is clear. If undissolved solid remains after 3-4 cycles, proceed to Protocol 2.

Protocol 2: Sonication

Causality: Sonication provides mechanical energy to the system. The collapse of cavitation bubbles creates powerful microjets and shockwaves that physically break apart solute particles, increasing their surface area and accelerating the rate of dissolution.[11][16] This method is particularly effective for compounds that have strong crystal lattice structures or are kinetically slow to dissolve.

Methodology:

-

Prepare the compound and DMSO mixture as described in Protocol 1.

-

Place the sealed vial into a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the solvent in the vial.

-

Sonicate for 5-10 minute cycles. Short cycles prevent excessive heating of the sample.

-

After each cycle, vortex the solution and visually inspect for dissolution.

-

If undissolved solid remains, continue with additional sonication cycles. If the compound is not dissolved after 30-40 minutes of total sonication time, the compound may be nearing its thermodynamic solubility limit in pure DMSO.

Protocol 3: Utilizing a Co-Solvent

Causality: If a compound has reached its solubility limit in DMSO, introducing a co-solvent can alter the overall polarity and solvent properties of the mixture, potentially increasing solubility.[17][18] Co-solvents can disrupt the self-association of DMSO molecules, creating more favorable pockets for the solute.

Methodology:

-

Identify a suitable co-solvent. Good candidates are often water-miscible and have a different polarity profile than DMSO. Examples include N-Methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or dimethylformamide (DMF).[17][19] Note: The choice of co-solvent must be compatible with your downstream application.

-

Start by replacing a small fraction of the total DMSO volume with the co-solvent (e.g., a 9:1 DMSO:co-solvent ratio).

-

Add the solid compound to the solvent mixture.

-

Repeat the steps from Protocol 1 (Gentle Heating) and Protocol 2 (Sonication) as needed.

-

If solubility is still an issue, the proportion of the co-solvent can be incrementally increased. Document the exact ratio at which full dissolution is achieved.

Final Check: Once your compound is in solution, it is good practice to centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. This will pellet any microscopic, undissolved particulates that may not be visible to the naked eye, ensuring you are working with a truly saturated solution.

By systematically applying these principles and protocols, you can confidently troubleshoot and resolve solubility issues with 3,4-Dichloroisothiazole-5-carbaldehyde, ensuring the accuracy and reproducibility of your experimental results.

References

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Oldenburg, K., Pooler, D., Scudder, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 15, 2026, from [Link]

- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Aaron Chemistry GmbH. (2024, November 1). Thiazole-4-carboxaldehyde Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility? Retrieved February 15, 2026, from [Link]

- Cravotto, G., & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Molecules, 22(10), 1742.

- BenchChem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

-

Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]

-

Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved February 15, 2026, from [Link]

-

BASF. (2026, February 6). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS). Retrieved February 15, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.). Retrieved February 15, 2026, from a specific, verifiable source for isothiazolinone mixtures.

-

Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 15, 2026, from [Link]

- Hagiwara, S. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.

-

PubChem. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

-

Chem-Station. (2016, May 7). Sonication in Organic Synthesis. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved February 15, 2026, from [Link]

- University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.

-

ScienceOpen. (2025, June 11). Investigating the Ultrasonication- Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. Retrieved February 15, 2026, from [Link]

-

Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 15, 2026, from [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

- Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles.

-

Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Isothiazolecarboxaldehyde. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles. Retrieved February 15, 2026, from [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved February 15, 2026, from [Link]

-

Gaylord Chemical. (n.d.). DMSO. Retrieved February 15, 2026, from [Link]

-

Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.

Sources

- 1. 3,4-Dichloroisothiazole-5-carbaldehyde CAS#: 1161865-89-9 [m.chemicalbook.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. aaronchem.com [aaronchem.com]

- 6. media.adeo.com [media.adeo.com]

- 7. fishersci.com [fishersci.com]

- 8. emulatebio.com [emulatebio.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 18. wjbphs.com [wjbphs.com]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Temperature for Isothiazole Carbaldehyde Condensation

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazole carbaldehyde condensation reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing your reaction conditions, with a special focus on the critical parameter of reaction temperature. Our goal is to equip you with the scientific understanding and practical knowledge to achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: My isothiazole carbaldehyde condensation reaction is giving a low yield. What is the first thing I should investigate?

Low yield is a common issue and is often related to suboptimal reaction temperature. The condensation of an isothiazole carbaldehyde with an active methylene compound, such as in a Knoevenagel condensation, is temperature-sensitive.

-

Initial Temperature Too Low: The reaction may not have enough energy to overcome the activation barrier, resulting in a slow or incomplete reaction. A gentle increase in temperature can often significantly improve the yield.

-

Initial Temperature Too High: Excessive heat can lead to the degradation of starting materials or the formation of side products, which can be a particular concern with heteroaromatic aldehydes.

Troubleshooting Steps:

-

Monitor the reaction at room temperature first. Many of these condensations can proceed at ambient temperature, especially with a suitable catalyst.

-

If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) at each stage.

-

Consider the stability of your specific isothiazole carbaldehyde isomer and the active methylene compound. Some isomers may be more prone to decomposition at elevated temperatures.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?

The formation of multiple products is often a direct consequence of the reaction temperature being too high. At elevated temperatures, several side reactions can occur:

-

Self-condensation: The active methylene compound can react with itself.

-

Polymerization: The aldehyde or the product can polymerize.

-

Ring-related side reactions: While the isothiazole ring is generally stable, harsh conditions can potentially lead to unwanted reactions.[1][2]

Optimization Strategy:

-

Lower the reaction temperature. This is the most effective way to reduce the rate of side reactions.

-

Choose a milder catalyst. A less aggressive catalyst may allow the desired reaction to proceed at a lower temperature.

-

Optimize the stoichiometry of your reactants. Ensure a precise molar ratio to avoid an excess of either the aldehyde or the active methylene compound, which could favor side reactions.

Q3: What is the optimal temperature range for the condensation of isothiazole carbaldehyde?

The optimal temperature is highly dependent on the specific substrates and reaction conditions (catalyst, solvent). However, a general guideline is to start at room temperature and gently heat as needed.

| Reactant Combination | Catalyst (Typical) | Solvent (Typical) | Starting Temperature | Upper Temperature Limit (Typical) |

| Isothiazole carbaldehyde + Malononitrile | Piperidine, Pyrrolidine | Ethanol, Water | Room Temperature (20-25°C) | Reflux (approx. 78°C for ethanol) |

| Isothiazole carbaldehyde + Ethyl Cyanoacetate | Piperidine, Sodium Ethoxide | Ethanol | Room Temperature (20-25°C) | Reflux (approx. 78°C for ethanol) |

| Isothiazole carbaldehyde + Acetophenone (Chalcone Synthesis) | NaOH, KOH | Ethanol | 0°C to Room Temperature | 50°C |

Note: The reactivity of the isothiazole carbaldehyde isomer (3-, 4-, or 5-substituted) can influence the required temperature. Electron-withdrawing or -donating groups on the isothiazole ring or the active methylene compound will also affect the reaction rate and optimal temperature.

Q4: How does the choice of catalyst affect the optimal reaction temperature?

The catalyst plays a crucial role in determining the reaction's activation energy and, therefore, the required temperature.

-

Weak bases (e.g., piperidine, pyrrolidine): These are commonly used for Knoevenagel condensations and often require gentle heating to achieve a reasonable reaction rate.

-

Strong bases (e.g., NaOH, KOH): Used in Claisen-Schmidt condensations to form chalcone-type products, these reactions are often run at or below room temperature to control the reaction rate and minimize side reactions.[3][4]

-

Acid catalysts (e.g., L-proline, Lewis acids): These can also be effective and may allow the reaction to proceed at a lower temperature than uncatalyzed reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the condensation of isothiazole carbaldehyde.

Problem: Low or No Product Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Multiple Products/Side Reactions

Caption: Troubleshooting workflow for minimizing side products.

Problem: Product is Difficult to Purify

If your crude product is an oil or a mixture that is difficult to crystallize, consider the following:

-

Trituration: Attempt to solidify the product by stirring the crude material with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving impurities in the solvent.

-

Chromatography Solvent System: If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar to a more polar solvent system is often effective.

-

Recrystallization: Test a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.

Experimental Protocols

The following are detailed, step-by-step methodologies for common isothiazole carbaldehyde condensation reactions.

Protocol 1: Knoevenagel Condensation of Isothiazole-5-carbaldehyde with Malononitrile

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

-

Isothiazole-5-carbaldehyde

-

Malononitrile

-

Ethanol (anhydrous)

-

Piperidine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

TLC plates and developing chamber

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add isothiazole-5-carbaldehyde (1.0 eq).

-

Dissolve the aldehyde in a minimal amount of ethanol.

-

Add malononitrile (1.0-1.1 eq) to the solution and stir until dissolved.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-